molecular formula C65H126N10O12S B561590 Pam2CSK4

Pam2CSK4

Cat. No.: B561590
M. Wt: 1271.8 g/mol
InChI Key: LJUIOEFZFQRWJG-GHYFRYPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pam2CSK4 (trifluoroacetate salt) is a synthetic diacylated lipopeptide that acts as a potent activator of the pro-inflammatory transcription factor NF-κB. It mimics the acylated amino terminus of bacterial lipopeptides and is recognized by the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer . This compound is widely used in scientific research to study immune responses and inflammation.

Mechanism of Action

Target of Action

Pam2CSK4, also known as CHEMBL2179400, is a synthetic diacylated lipopeptide that primarily targets Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) . These receptors are part of the innate immunity family of Toll-like receptors, which play a central role in the initiation of the immune response and host defense .

Mode of Action

This compound acts as an agonist at TLR2 and TLR6 . It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by the TLR2/TLR6 heterodimer . Once this compound binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response .

Biochemical Pathways

The activation of TLR2 and TLR6 by this compound triggers a signaling cascade leading to the activation of NF-κB and AP-1, which subsequently initiates an inflammatory response by activating target genes related to cytokine expression, cell survival, and other immune responses . This mechanism suggests that this compound has potential antiviral properties .

Result of Action

This compound induces platelet granule secretion and integrin α IIb β 3 activation in a concentration-dependent manner . It promotes platelet aggregation and increases platelet adhesion to collagen-coated surfaces . These actions suggest a functional role for platelet TLR2-mediated signaling, which may represent a druggable target to dampen excessive platelet activation in thrombo-inflammatory diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of platelets increases inflammatory responses in human umbilical vein endothelial cells (HUVECs) treated with this compound . Moreover, platelets challenged with this compound show increased adhesion to HUVECs under static and physiologically relevant flow conditions . These findings suggest that the cellular environment can significantly influence the action, efficacy, and stability of this compound.

Preparation Methods

Pam2CSK4 (trifluoroacetate salt) is synthesized through a multi-step process involving the coupling of fatty acids to a peptide backbone. The synthesis typically involves the following steps :

    Coupling of Palmitic Acid: The synthesis begins with the coupling of palmitic acid to a cysteine residue.

    Peptide Chain Elongation: The peptide chain is elongated by sequentially adding serine and lysine residues.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

    Lyophilization: The purified compound is lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Pam2CSK4 (trifluoroacetate salt) primarily undergoes reactions that involve its interaction with Toll-like receptors. Some key reactions include :

    Activation of NF-κB: this compound activates NF-κB through the TLR2/TLR6 pathway, leading to the production of pro-inflammatory cytokines.

    Induction of Nitric Oxide Synthase: It increases the levels of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in macrophages.

    Platelet Activation: this compound induces platelet activation in a TLR2/TLR6/NF-κB-dependent manner.

Scientific Research Applications

Pam2CSK4 (trifluoroacetate salt) has a wide range of applications in scientific research :

    Immunology: It is used to study the activation of the immune system, particularly the TLR2/TLR6 pathway.

    Inflammation: Researchers use this compound to investigate the mechanisms of inflammation and the role of NF-κB in inflammatory responses.

    Vaccine Adjuvant: It is used as an adjuvant in vaccine formulations to enhance the immune response.

    Disease Models: this compound is used in animal models to study diseases such as periodontitis and lymphatic filariasis.

Comparison with Similar Compounds

Pam2CSK4 is unique in its ability to specifically activate the TLR2/TLR6 pathway . Similar compounds include:

    Pam3CSK4: A triacylated lipopeptide that activates the TLR2/TLR1 heterodimer.

    Lipoteichoic Acid: A component of Gram-positive bacterial cell walls that also activates TLR2.

    Lipoarabinomannan: A component of mycobacterial cell walls that activates TLR2.

This compound is distinct from these compounds due to its specific diacylated structure, which allows it to selectively activate the TLR2/TLR6 pathway.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUIOEFZFQRWJG-GHYFRYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H126N10O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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